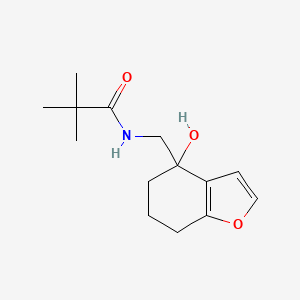

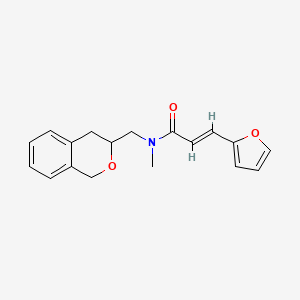

(E)-3-(furan-2-yl)-N-(isochroman-3-ylmethyl)-N-methylacrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related furan-containing acrylamides, such as E-2-cyano-3(furan-2-yl) acrylamide, is achieved through green organic chemistry approaches. These methods utilize microwave radiation and the bio-catalytic potential of various fungi, including marine and terrestrial strains, for ene-reduction processes. This synthesis pathway highlights the efficiency and eco-friendliness of producing complex molecules involving furan rings (Jimenez et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds closely related to (E)-3-(furan-2-yl)-N-(isochroman-3-ylmethyl)-N-methylacrylamide is often characterized by X-ray crystallography. Such studies reveal the orientation of furan rings and their inclination relative to the acrylamide mean plane, demonstrating the detailed geometric arrangement crucial for the compound's reactivity and properties (Cheng et al., 2016).

Chemical Reactions and Properties

Compounds containing furan moieties engage in a variety of chemical reactions, including C-H bond activation and borylation, catalyzed by iron complexes. These reactions are essential for modifying the furan ring and introducing new functional groups, which significantly affect the chemical properties of the resulting compounds (Hatanaka et al., 2010).

Physical Properties Analysis

The physical properties of furan-containing compounds are closely related to their molecular structure. Crystallographic studies provide insights into the compounds' solid-state arrangements, which are crucial for understanding their melting points, solubility, and other physical properties. The inclination of furan and other rings to the main acrylamide plane affects the molecular packing and, consequently, the physical properties (Cheng et al., 2016).

Chemical Properties Analysis

The chemical properties of furan-acrylamide compounds are influenced by the furan ring's reactivity, which participates in various addition, cyclization, and borylation reactions. These reactions enable the synthesis of a wide range of derivatives with diverse biological and chemical activities. The reactivity of the furan ring, combined with the acrylamide functionality, offers a versatile platform for the development of novel compounds with tailored properties (Hatanaka et al., 2010).

科学的研究の応用

Enantioselective Organic Synthesis

Research has demonstrated the synthesis of related furan-acrylamide compounds under green chemistry conditions, utilizing marine and terrestrial-derived fungi for enantioselective reactions. This approach not only emphasizes the importance of sustainable organic synthesis but also highlights the potential of (E)-3-(furan-2-yl)-N-(isochroman-3-ylmethyl)-N-methylacrylamide and its analogs in producing compounds with specific stereogenic centers, useful in pharmaceuticals and materials science (Jimenez et al., 2019).

Antiviral Potential

A particular focus has been on the antiviral applications of acrylamide derivatives. For instance, an acrylamide derivative closely related to (E)-3-(furan-2-yl)-N-(isochroman-3-ylmethyl)-N-methylacrylamide has been identified as a potential inhibitor against SARS coronavirus, showcasing the compound's relevance in the development of antiviral therapies (Spratt et al., 2021). Another study identified a novel chemical compound suppressing SARS coronavirus helicase, hinting at the therapeutic potential of such molecules in viral inhibition (Lee et al., 2017).

Advanced Material Synthesis

The compound and its analogs have also been explored for the synthesis of advanced materials, such as polymers and small molecules with potential applications in various industries. For example, furan-based diisocyanates and diamines have been prepared as monomers for polyurethane and polyamide production, illustrating the utility of furan-acrylamide derivatives in creating materials from renewable sources (Cawse et al., 1984).

Catalytic Applications

Furthermore, catalytic applications involving the activation and borylation of furans and thiophenes catalyzed by complexes involving furan-acrylamide derivatives underscore the compounds' versatility in facilitating chemical transformations, which is crucial for the synthesis of complex organic molecules (Hatanaka et al., 2010).

特性

IUPAC Name |

(E)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19(18(20)9-8-16-7-4-10-21-16)12-17-11-14-5-2-3-6-15(14)13-22-17/h2-10,17H,11-13H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTOEBODBNNSCQ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-(isochroman-3-ylmethyl)-N-methylacrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

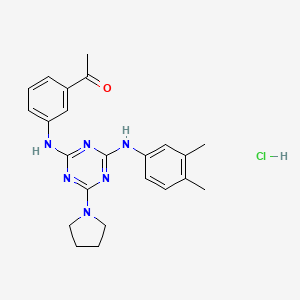

![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2496801.png)

![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)

![N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2496803.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2496804.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)

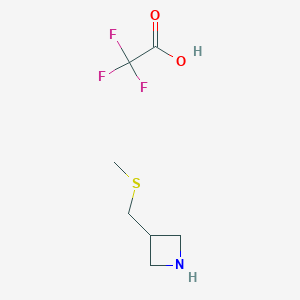

![N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2496809.png)

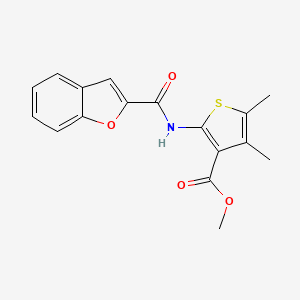

![N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2496810.png)